Cas no 98-03-3 (Thiophene-2-carbaldehyde)

O Thiophene-2-carbaldehyde é um composto orgânico heterocíclico que apresenta um anel de tiofeno substituído por um grupo aldeído na posição 2. Sua estrutura química confere propriedades úteis em síntese orgânica, atuando como intermediário versátil para a produção de fármacos, agroquímicos e materiais funcionais. Sua reatividade eletrofílica no grupo carbonila permite reações de condensação e formação de ligações C-C, enquanto o anel de tiofeno contribui para estabilidade e propriedades eletrônicas distintas. O composto é particularmente valorizado em química medicinal devido ao seu potencial como precursor de moléculas bioativas. Apresenta-se como um líquido amarelado a temperatura ambiente, com solubilidade moderada em solventes orgânicos comuns.
Thiophene-2-carbaldehyde structure
Thiophene-2-carbaldehyde structure
Nome do Produto:Thiophene-2-carbaldehyde
N.o CAS:98-03-3
MF:C5H4OS
MW:112.149660110474
MDL:MFCD00005429
CID:34931
PubChem ID:7364

Thiophene-2-carbaldehyde Propriedades químicas e físicas

Nomes e Identificadores

    • Thiophene-2-aldehyde
    • 2-Thiophenecarboxaldehyde,Thenaldehyde
    • 2-Thiophenecarboxald
    • 2-Thiophenecarboxaldehyde (stabilized with HQ)
    • 2-Formylthiophene, 2-Thenaldehyde
    • THIOPHENE-2-CARBALDEHYDE FOR SYNTHESIS
    • Thiophene-2-carboxaldehyde
    • 2-Thenaldehyde
    • 2-Thiophene Carboxaldehyde
    • thiophene-2-carbaldehyde
    • 2-Formylthiophene
    • 2-Thiophenecarboxaldehyde
    • 2-Thiophenealdehyde
    • 2-Thienylaldehyde
    • 2-Thiophenecarbaldehyde
    • 2-Thienylcarboxaldehyde
    • 2-Thienaldehyde
    • formylthiophene
    • alpha-Formylthiophene
    • 2-Thiophenaldehyde
    • Thenaldehyde
    • alpha-Thiophenecarboxaldehyde
    • .alpha.-Formylthiophene
    • 2-thiophencarboxaldehyde
    • 2-thienal
    • thiophenecarboxaldehyde
    • thiophen-2-carbaldehyde
    • 2-thiophene car
    • 2-Formylthiofuran
    • 2-Thienylcarbaldehyde
    • 2-Thiofurancarboxaldehyde
    • NSC 2162
    • Thiofurfural
    • Thiophene-o-carboxaldehyde
    • α-Formylthiophene
    • α-Thiophenaldehyde
    • α-Thiophenecarboxaldehyde
    • 2-Thiophenecarboxaldehyde,99%
    • Thiophene-2-carbaldehyde
    • MDL: MFCD00005429
    • Inchi: 1S/C5H4OS/c6-4-5-2-1-3-7-5/h1-4H
    • Chave InChI: CNUDBTRUORMMPA-UHFFFAOYSA-N
    • SMILES: O=CC1=CC=CS1
    • BRN: 105819

Propriedades Computadas

  • Massa Exacta: 111.998286g/mol
  • Carga de Superfície: 0
  • XLogP3: 1
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Ligações Rotativas: 1
  • Massa monoisotópica: 111.998286g/mol
  • Massa monoisotópica: 111.998286g/mol
  • Superfície polar topológica: 45.3Ų
  • Contagem de Átomos Pesados: 7
  • Complexidade: 72.5
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Superfície polar topológica: 17.1
  • Carga de Superfície: 0

Propriedades Experimentais

  • Cor/Forma: Pale yellow liquid
  • Densidade: 1.2 g/mL at 25 °C(lit.)
  • Ponto de Fusão: <10°C
  • Ponto de ebulição: 198 °C(lit.)
    75-77 °C/11 mmHg(lit.)
  • Ponto de Flash: Fahrenheit: 170.6 ° f
    Celsius: 77 ° c
  • Índice de Refracção: n20/D 1.591(lit.)
  • Coeficiente de partição da água: Insoluble
  • PSA: 45.31000
  • LogP: 1.56060
  • Solubilidade: Soluble in ethanol, benzene, ether, slightly soluble in water
  • FEMA: 2493
  • Sensibilidade: Air Sensitive

Thiophene-2-carbaldehyde Informações de segurança

  • Símbolo: GHS07
  • Pedir:warning
  • Palavra de Sinal:Warning
  • Declaração de perigo: H302,H315,H319,H335
  • Declaração de Advertência: P261,P305+P351+P338
  • Número de transporte de matérias perigosas:UN 2810
  • WGK Alemanha:3
  • Código da categoria de perigo: 22-36/37/38
  • Instrução de Segurança: S36/37/39-S37-S24
  • CÓDIGOS DA MARCA F FLUKA:9
  • RTECS:XM8135000
  • Identificação dos materiais perigosos: Xn
  • Condição de armazenamento:0-10°C
  • Frases de Risco:R22; R43
  • TSCA:Yes

Thiophene-2-carbaldehyde Dados aduaneiros

  • CÓDIGO SH:29349990
  • Dados aduaneiros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Thiophene-2-carbaldehyde Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T0725-100ml
Thiophene-2-carbaldehyde
98-03-3 97.0%(GC),stabilized with HQ
100ml
¥380.0 2022-06-10
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T0725-500ML
2-Thiophenecarboxaldehyde (stabilized with HQ)
98-03-3 >98.0%(GC)
500ml
¥1140.00 2024-04-15
TRC
T368100-100g
2-Thiophenecarboxaldehyde
98-03-3
100g
$ 103.00 2023-09-05
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB09039-100g
Thiophene-2-carbaldehyde
98-03-3 97%
100g
¥78 2023-09-15
Oakwood
003419-1g
2-Thiophenecarboxaldehyde
98-03-3 98%
1g
$9.00 2024-07-19
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14344-1000g
Thiophene-2-carboxaldehyde, 98+%
98-03-3 98+%
1000g
¥5097.00 2023-02-15
Life Chemicals
F2190-0580-0.25g
thiophene-2-carbaldehyde
98-03-3 95%+
0.25g
$18.0 2023-11-21
Apollo Scientific
OR5053-250g
Thiophene-2-carboxaldehyde
98-03-3 95%
250g
£30.00 2024-07-19
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB09039-1000g
Thiophene-2-carbaldehyde
98-03-3 97%
1000g
524.00 2021-07-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD23302-500g
Thiophene-2-carbaldehyde
98-03-3 98% (stabilized with HQ)
500g
¥142.0 2024-04-17

Thiophene-2-carbaldehyde Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Quinone ,  Oxygen Catalysts: Sodium iodide Solvents: Acetonitrile ,  Water ;  48 h, 100 °C
Referência
Facile deprotection of dithioacetals by using a novel 1,4-benzoquinone/cat. NaI system
Inamoto, Kiyofumi; Yamada, Tetsuya; Kato, Sei-ichi; Kikkawa, Shoko; Kondo, Yoshinori, Tetrahedron (2013, 2013, 69(44), 9192-9199

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Ruthenium dioxide ,  Graphene Solvents: Toluene ;  1 atm, rt → 100 °C; 8 h, 100 °C
Referência
High-throughput production of heterogeneous RuO2/graphene catalyst in a hydrodynamic reactor for selective alcohol oxidation
Jeong, Jae-Min; Jin, Se Bin; Yoon, Jo Hee; Yeo, Jae Goo; Lee, Geun Young; et al, Catalysts (2019, 2019, 9(1), 1-25

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Sodium hypochlorite Catalysts: (SP-5-13)-Chloro[3,4,8,9-tetrahydro-3,3,6,9,9-pentamethyl-1H-1,4,6,8,11-benzopen… Solvents: Acetonitrile ,  Water ;  5 h, pH 7, rt
Referência
Catalytic oxidation of alcohols using Fe-bTAML and NaClO: Comparing the reactivity of Fe(V)O and Fe(IV)O intermediates
Jana, Sandipan; Thomas, Jithin; Sen Gupta, Sayam, Inorganica Chimica Acta (2019, 2019, , 476-482

Synthetic Routes 4

Condições de reacção
1.1 Reagents: 1,10-Phenanthroline ,  Cuprous chloride Solvents: Toluene
1.2 Reagents: Potassium carbonate ,  1,2-Diethyl 1,2-hydrazinedicarboxylate ,  Oxygen
Referência
Efficient, Ecologically Benign, Aerobic Oxidation of Alcohols
Marko, Istvan. E.; Giles, Paul R.; Tsukazaki, Masao; Chelle-Regnaut, Isabelle; Gautier, Arnaud; et al, Journal of Organic Chemistry (1999, 1999, 64(7), 2433-2439

Synthetic Routes 5

Condições de reacção
1.1 Catalysts: Cuprous iodide ,  N-(1-Hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)[2,2′-bipyridine]-5-carboxamide Solvents: Acetonitrile ;  2 min, rt
1.2 Catalysts: 1-Methylimidazole ;  2 min, rt
1.3 Reagents: Oxygen ;  4 h, 25 °C
Referência
Bioinspired aerobic oxidation of alcohols with a bifunctional ligand based on bipyridine and TEMPO
Wang, Lianyue; Bie, Zhixing; Shang, Sensen; Lv, Ying; Li, Guosong; et al, RSC Advances (2016, 2016, 6(41), 35008-35013

Synthetic Routes 6

Condições de reacção
1.1 Catalysts: Bromo[1,1′-thiobis[methane]]copper ,  4,4′-Bis[[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxy]methyl]-2,… Solvents: Acetonitrile ;  0.5 h, rt
1.2 Reagents: Tempo ,  Oxygen Solvents: Chlorobenzene ;  8 h, 90 °C; 90 °C → 0 °C
Referência
Efficient, recoverable, copper-catalyzed aerobic oxidation of alcohols under FBS and thermomorphic mode
Lu, Norman; Lin, Yan-Chou, Tetrahedron Letters (2007, 2007, 48(50), 8823-8828

Synthetic Routes 7

Condições de reacção
1.1 Catalysts: 1-Butyl-3-methylimidazolium tetrafluoroborate Solvents: Water ,  1-Butyl-3-methylimidazolium tetrafluoroborate ;  3 - 5 h, rt
Referência
Mild and efficient conversion of aldehydes to gem-diacetates using 2nd generation ionic liquids
Yadav, J. S.; Reddy, B. V. S.; Sreedhar, P.; Kondaji, G.; Nagaiah, K., Catalysis Communications (2008, 2008, 9(5), 590-593

Synthetic Routes 8

Condições de reacção
1.1 Reagents: tert-Butyl nitrite Catalysts: 2579169-90-5 Solvents: (Trifluoromethyl)benzene ;  5 h, 80 °C
Referência
Synthesis of TEMPO radical decorated hollow porous aromatic frameworks for selective oxidation of alcohols
Shen, Yan-Ming; Xue, Yun; Yan, Mi; Mao, Hui-Ling; Cheng, Hu; et al, Chemical Communications (Cambridge, 2021, 57(7), 907-910

Synthetic Routes 9

Condições de reacção
1.1 Catalysts: 1H-Imidazolium, 3,3′-[1,3-phenylenebis(methylene)]bis[1-ethenyl-, bromide (1:2),… (ion-exchanged, pyrolyzed) Solvents: Dimethyl sulfoxide ;  rt → 120 °C; 12 h, 120 °C
Referência
N-Doped carbon encapsulated molybdenum carbide as an efficient catalyst for oxidant-free dehydrogenation of alcohols
Leng, Yan; Li, Jingjing; Zhang, Chenjun; Jiang, Pingping; Li, Yue; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability (2017, 2017, 5(33), 17580-17588

Synthetic Routes 10

Condições de reacção
1.1 Catalysts: Tempo ,  2286259-65-0 Solvents: Acetonitrile ;  2 h, 30 °C
Referência
Base-Free Aerobic Oxidation of Alcohols over Copper-Based Complex under Ambient Condition
Mei, Qingqing ; Liu, Huizhen; Yang, Youdi; Liu, Hangyu; Li, Shaopeng; et al, ACS Sustainable Chemistry & Engineering (2018, 2018, 6(2), 2362-2369

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Alumina ,  Ruthenium hydroxide Solvents: Toluene ;  30 min, rt; rt → 80 °C; 1 h, 11 bar, 80 °C
Referência
Continuous Flow Aerobic Alcohol Oxidation Reactions Using a Heterogeneous Ru(OH)x/Al2O3 Catalyst
Mannel, David S.; Stahl, Shannon S.; Root, Thatcher W., Organic Process Research & Development (2014, 2014, 18(11), 1503-1508

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Osmium Solvents: Toluene ;  80 °C
Referência
Osmium(0) nanoclusters stabilized by zeolite framework; highly active catalyst in the aerobic oxidation of alcohols under mild conditions
Zahmakiran, Mehmet; Akbayrak, Serdar; Kodaira, Tetsuya; Oezkar, Saim, Dalton Transactions (2010, 2010, 39(32), 7521-7527

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Ruthenium oxide (mixed oxide, copper-iron-ruthenium-manganese) Solvents: Toluene ;  40 min, 60 °C
Referência
Aerobic liquid-phase oxidation of alcohols with solid mixed oxide catalyst under mild condition
Ji, Hong-Bing; Chen, Qing-Lin, Youji Huaxue (2006, 2006, 26(4), 491-496

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Platinum (carbon-supported) Solvents: 1,4-Dioxane ,  Water ;  3 h, 20 bar, 100 °C
Referência
Oxidation of primary alcohols with air on carbon-supported platinum catalysts for the synthesis of aldehydes or acids
Korovchenko, Pavel; Donze, Cecile; Gallezot, Pierre; Besson, Michele, Catalysis Today (2007, 2007, , 1-2

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Cobalt oxide (Co3O4) ,  Manganese Solvents: Acetonitrile ;  6 h, 60 °C
Referência
Manganese Doping in Cobalt Oxide Nanorods Promotes Catalytic Dehydrogenation
Ke, Qingping; Yi, Ding; Jin, Yangxin; Lu, Fei; Zhou, Bo; et al, ACS Sustainable Chemistry & Engineering (2020, 2020, 8(14), 5734-5741

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Sodium perchlorate Catalysts: 4-[(2-Aminobenzoyl)oxy]-2,2,6,6-tetramethyl-1-piperidinyloxy Solvents: Acetone ,  Water
1.2 Reagents: Sodium bicarbonate ,  Sodium carbonate ,  Sodium perchlorate Solvents: Acetonitrile ,  Water ;  7 h, rt
Referência
Efficient Electrooxidation of Alcohols Using TEMPO-Modified Polyaniline Electrode Prepared by Electrochemical Polymerization
Tang, Danyang; Yang, Xianjing; Chen, Qiguo; Shen, Zhenlu; Li, Meichao, Journal of the Electrochemical Society (2016, 2016, 163(5),

Synthetic Routes 17

Condições de reacção
1.1 Reagents: tert-Butyl nitrite ,  Oxygen Catalysts: Bis[1,3-dihydro-1,1,3,3-tetramethyl-4-(4-pyridinyl-κN)-7-(4-pyridinyl)-2H-isoind… Solvents: 1,1,2,2-Tetrachloroethane-d2 ;  24 h, 80 °C
Referência
A Crystalline Porous Coordination Polymer Decorated with Nitroxyl Radicals Catalyzes Aerobic Oxidation of Alcohols
Li, Liangchun; Matsuda, Ryotaro; Tanaka, Iku; Sato, Hiroshi; Kanoo, Prakash; et al, Journal of the American Chemical Society (2014, 2014, 136(21), 7543-7546

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Oxygen Catalysts: OMS 2 (catalyst) Solvents: Toluene ;  12 h, 110 °C
Referência
Base-free synthesis of 1,3,5-triazines via aerobic oxidation of alcohols and benzamidine over a recyclable OMS-2 catalyst
Shen, Jian; Meng, Xu, Catalysis Communications (2019, 2019, , 58-63

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Nickel ,  Phosphinic acid, compd. with N,N-diethylethanamine (1:1) Solvents: Ethanol ,  Tetrahydrofuran
Referência
A new hydrogen source. 3. Chemoselective reduction with triethylammonium hypophosphite hydrate/Raney nickel and tris(triphenylphosphine)ruthenium dichloride reagents
Khai, Bui The; Arcelli, Antonio, Journal of Organic Chemistry (1989, 1989, 54(4), 949-53

Synthetic Routes 20

Condições de reacção
1.1 Reagents: 1-Methylimidazole ,  Tempo Catalysts: Copper bromide (CuBr) ,  4-Fluoro-N-(2-furanylmethylene)benzenamine Solvents: Acetonitrile ;  2 h, 25 °C
Referência
Catalytic behavior of the Cu(I)/L/TEMPO system for aerobic oxidation of alcohols - a kinetic and predictive model
Al-Hunaiti, Afnan; Abu-Radaha, Batool; Wraith, Darren; Repo, Timo, RSC Advances (2022, 2022, 12(13), 7864-7871

Synthetic Routes 21

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Graphene (oxide) Solvents: Water ;  30 h, 0.2 MPa, 100 °C
Referência
Probing the intrinsic active sites of modified graphene oxide for aerobic benzylic alcohol oxidation
Zhu, Shanhui; Cen, Youliang; Yang, Miao; Guo, Jing; Chen, Chengmeng; et al, Applied Catalysis, 2017, , 89-97

Synthetic Routes 22

Condições de reacção
1.1 Reagents: Acetic acid ,  tert-Butyl nitrite ,  Oxygen Catalysts: Tempone Solvents: Toluene ;  1 h, 1 atm, 50 °C
Referência
Synergistic catalysis within TEMPO-functionalized periodic mesoporous organosilica with bridge imidazolium groups in the aerobic oxidation of alcohols
Karimi, Babak; Vahdati, Saleh; Vali, Hojatollah, RSC Advances (2016, 2016, 6(68), 63717-63723

Synthetic Routes 23

Condições de reacção
1.1 Reagents: Iodine(1+), bis(acetato-κO)[4-[3-(trimethylammonio)propoxy]phenyl]-, 4-methylben… Catalysts: Tempo Solvents: Dichloromethane ;  6 h, rt
Referência
Various oxidative reactions with novel ion-supported (diacetoxyiodo)benzenes
Iinuma, Masataka; Moriyama, Katsuhiko; Togo, Hideo, Tetrahedron (2013, 2013, 69(14), 2961-2970

Synthetic Routes 24

Condições de reacção
1.1 Reagents: Dodecane ,  Oxygen Catalysts: Palladium Solvents: p-Xylene ;  10 h, 1 atm, 110 °C
Referência
Highly dispersed palladium nanoparticles on mesocellular foam. An efficient and recyclable heterogeneous catalyst for alcohol oxidation
Johnston, Eric V.; Verho, Oscar; Kaerkaes, Markus D.; Shakeri, Mozaffar; Tai, Cheuk-Wai; et al, Chemistry - A European Journal (2012, 2012, 18(39), 12202-12206

Synthetic Routes 25

Condições de reacção
1.1 Reagents: Iodine(1+), bis(acetato-κO)[4-[3-(1-methylpyrrolidinio)propyl]phenyl]-, 4-methyl… Catalysts: Tempo Solvents: Dichloromethane ;  2 h, rt
Referência
TEMPO-mediated oxidation of alcohols with ion-supported (diacetoxy iodo)benzenes
Suzuki, Yusuke; Iinuma, Masataka; Moriyama, Katsuhiko; Togo, Hideo, Synlett (2012, 2012, 23(8), 1250-1256

Synthetic Routes 26

Condições de reacção
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole ,  Tempo ,  Copper (nitrogen-doped carbon-incarcerated copper nanoparticle) Solvents: Acetonitrile ;  20 h, 1 bar, 60 °C
Referência
Aerobic oxidation of alcohols enabled by nitrogen-doped copper nanoparticle catalysts
Tobita, Fumiya; Yasukawa, Tomohiro; Yamashita, Yasuhiro; Kobayashi, Shu, Catalysis Science & Technology (2022, 2022, 12(4), 1043-1048

Synthetic Routes 27

Condições de reacção
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Ethyl acetate ;  rt; 4 h, rt → reflux
Referência
Nickel-catalyzed, regio- and enantioselective benzylic alkenylation of olefins with alkenyl bromide
Liu, Jiandong; Gong, Hegui; Zhu, Shaolin, Angewandte Chemie, 2021, 60(8), 4060-4064

Synthetic Routes 28

Condições de reacção
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole ,  Tempo ,  Copper(6+), hexakis[μ3-[N1,N3-bis[(1H-imidazol-5-yl-κN1:κN3)methylene]-1,3-propa… Solvents: Acetonitrile ;  2 h, rt
Referência
Self-assembly of a Mixed Valence Copper Triangular Prism and Transformation to Cage Triggered by an External Stimulus
Lai, Ya-Liang; Wang, Xue-Zhi; Zhou, Xian-Chao; Dai, Rui-Rong; Zhou, Xiao-Ping ; et al, Inorganic Chemistry (2020, 2020, 59(23), 17374-17378

Synthetic Routes 29

Condições de reacção
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole ,  9-Azabicyclo[3.3.1]non-9-yloxy ,  Copper, bromo(4′-methoxy[2,2′-bipyridin]-4-ol-κN1,κN1′)- (supported on TentaGel resin) Solvents: Acetonitrile ;  10 min, rt
Referência
Bipyridine copper functionalized polymer resins as support materials for the aerobic oxidation of alcohols
Sand, Henning; Weberskirch, Ralf, Polymer International (2017, 2017, 66(3), 428-435

Synthetic Routes 30

Condições de reacção
1.1 Catalysts: 2,2′-Bipyridine ,  Tempo ,  Ferric nitrate Solvents: Acetic acid ;  5 min, 25 °C
1.2 Reagents: Oxygen ;  0.5 h, 1 atm, 80 °C
Referência
Iron-Catalysed Selective Aerobic Oxidation of Alcohols to Carbonyl and Carboxylic Compounds
Lagerblom, Kalle; Wrigstedt, Pauli; Keskivaeli, Juha; Parviainen, Arno; Repo, Timo, ChemPlusChem (2016, 2016, 81(11), 1160-1165

Synthetic Routes 31

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Ruthenium ,  Nickel dihydroxide Solvents: Toluene ;  0.25 h, 363 K
Referência
Ruthenium-functionalized nickel hydroxide catalyst for highly efficient alcohol oxidations in the presence of molecular oxygen
Venkatesan, S.; Kumar, A. Senthil; Lee, Jyh-Fu; Chan, Ting-Shan; Zen, Jyh-Myng, Chemical Communications (Cambridge, 2009, , 1912-1914

Synthetic Routes 32

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Palladium Solvents: Trifluorotoluene ;  24 h, 1 atm, 90 °C
Referência
Hydroxyapatite-Supported Palladium Nanoclusters: A Highly Active Heterogeneous Catalyst for Selective Oxidation of Alcohols by Use of Molecular Oxygen
Mori, Kohsuke; Hara, Takayoshi; Mizugaki, Tomoo; Ebitani, Kohki; Kaneda, Kiyotomi, Journal of the American Chemical Society (2004, 2004, 126(34), 10657-10666

Synthetic Routes 33

Condições de reacção
1.1 Reagents: 1-Methylimidazole ,  Oxygen Catalysts: Tempo ,  2445364-42-9 Solvents: Acetonitrile ;  2 h, rt
Referência
Self-assembly of mixed-valence and heterometallic metallocycles: Efficient catalysts for the oxidation of alcohols to aldehydes in ambient air
Lai, Ya-Liang; Wang, Xue-Zhi; Dai, Rui-Rong; Huang, Yong-Liang; Zhou, Xian-Chao; et al, Dalton Transactions (2020, 2020, 49(22), 7304-7308

Synthetic Routes 34

Condições de reacção
1.1 Catalysts: 1-Methylimidazole ,  Copper oxide (Cu2O) ,  Iron oxide (Fe3O4) ,  Tempo Solvents: Acetonitrile ;  18 h, 25 °C
Referência
Magnetic core-shell Fe3O4@Cu2O and Fe3O4@Cu2O-Cu materials as catalysts for aerobic oxidation of benzylic alcohols assisted by TEMPO and N-methylimidazole
Xu, Binyu; Senthilkumar, Samuthirarajan; Zhong, Wei; Shen, Zhongquan; Lu, Chunxin; et al, RSC Advances (2020, 2020, 10(44), 26142-26150

Synthetic Routes 35

Condições de reacção
1.1 Reagents: Lithium perchlorate Solvents: Methanol ;  5.5 h, 0 °C
Referência
Selective C-H bond electro-oxidation of benzylic acetates and alcohols to benzaldehydes
Barone, Mateus R.; Jones, Alan M., Organic & Biomolecular Chemistry (2017, 2017, 15(47), 10010-10015

Synthetic Routes 36

Condições de reacção
1.1 Catalysts: Tempo ,  Sulfuric acid ,  Iron chloride (FeCl3) ,  Sodium bromate Solvents: Dichloromethane ,  Water ;  3 h, rt
Referência
Catalyzed oxidation of alcohols by 2,2,6,6-tetramethyl-1-iperidinyloxy with sodium bromate and ferric chloride as accelerators
Chu, Chaosen; Wang, Xiaoli; Hu, Yutao; Yan, Xiumei; Wang, Zheng, Yingyong Huaxue (2015, 2015, 32(6), 666-670

Thiophene-2-carbaldehyde Raw materials

Thiophene-2-carbaldehyde Preparation Products

Thiophene-2-carbaldehyde Fornecedores

atkchemica
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:98-03-3)Thiophene-2-carbaldehyde
Número da Ordem:CL17720
Estado das existências:in Stock
Quantidade:1g/5g/10g/100g
Pureza:95%+
Informação de Preços Última Actualização:Wednesday, 27 November 2024 17:40
Preço ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:98-03-3)2-Thiophenecarboxaldehyde
Número da Ordem:2307003
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Friday, 18 April 2025 17:04
Preço ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:98-03-3)2-Thenaldehyde
Número da Ordem:27245320
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Tuesday, 10 June 2025 11:02
Preço ($):discuss personally
Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:98-03-3)2-Thiophenecarboxaldehyde
sfd5909
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:98-03-3)Thiophene-2-carbaldehyde
A845794
Pureza:99%
Quantidade:1kg
Preço ($):209.0